molecular formula C13H13Cl2NO2 B15340404 Ethyl 3-(4,5-Dichloro-3-indolyl)propanoate

Ethyl 3-(4,5-Dichloro-3-indolyl)propanoate

Katalognummer: B15340404
Molekulargewicht: 286.15 g/mol
InChI-Schlüssel: SGRAZOAVWFCZDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31977974 is a chemical compound with unique properties that have garnered significant interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31977974 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of MFCD31977974 is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include:

    Batch Processing: Producing the compound in large batches.

    Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD31977974 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents.

    Reduction: It can be reduced using reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD31977974 typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The product may be an oxidized derivative of MFCD31977974.

    Reduction: The product may be a reduced form of the compound.

    Substitution: The product may have a different functional group replacing the original one.

Wissenschaftliche Forschungsanwendungen

MFCD31977974 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various industrial products.

Wirkmechanismus

The mechanism of action of MFCD31977974 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Eigenschaften

Molekularformel

C13H13Cl2NO2

Molekulargewicht

286.15 g/mol

IUPAC-Name

ethyl 3-(4,5-dichloro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H13Cl2NO2/c1-2-18-11(17)6-3-8-7-16-10-5-4-9(14)13(15)12(8)10/h4-5,7,16H,2-3,6H2,1H3

InChI-Schlüssel

SGRAZOAVWFCZDA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CNC2=C1C(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.